2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2-benzylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-4-13(5-3-1)12-23-17-18-14-6-11-22-15(14)16(19-17)20-7-9-21-10-8-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOTHISHLQILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation at C2
4-Morpholinothieno[3,2-d]pyrimidine (1.0 eq) is treated with thiourea (2.0 eq) in ethanol under reflux, yielding the thiolate intermediate. Acidic workup with hydrochloric acid (HCl) liberates the free thiol.
Benzylation of the Thiol Group
The thiol intermediate undergoes alkylation with benzyl bromide (1.2 eq) in the presence of potassium hydroxide (KOH) in ethanol at room temperature. This step proceeds via an SN2 mechanism, affording 2-(benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine in 70–75% yield.
Table 2: Optimization of Benzylsulfanyl Group Installation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 70 | 95 |
| Base | KOH | 75 | 97 |
| Temperature | 25°C | 75 | 97 |
| Reaction Time | 6 hours | 75 | 97 |
Purification and Characterization
Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) as the eluent. Analytical data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 7.40–7.30 (m, 5H, benzyl), 4.45 (s, 2H, SCH₂), 3.85–3.75 (m, 4H, morpholine), 3.65–3.55 (m, 4H, morpholine).
- MS (ESI+) : m/z 343.1 [M+H]⁺.
Applications and Derivatives
This compound serves as a precursor for anticancer agents. Derivatives bearing electron-withdrawing groups on the benzyl ring exhibit enhanced cytotoxicity against H460 lung cancer cells (IC₅₀ = 0.003–0.74 µM). Structural analogs with modified sulfanyl groups are under investigation for kinase inhibition.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thieno[3,2-d]pyrimidine core can be reduced under specific conditions.
Substitution: The benzylsulfanyl and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine serves as a versatile building block in organic synthesis for developing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .
Biology
- Biological Activities : Research indicates that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and proteins .
- Cellular Effects : Studies have shown that derivatives of pyrimidines can influence cellular functions such as proliferation and apoptosis, suggesting that this compound may have applications in cell biology research .
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic potential due to its interaction with biological targets involved in disease processes. For instance, it may play a role in developing treatments for conditions like cancer or inflammatory diseases by modulating specific pathways .
- Case Studies : In preclinical studies, compounds similar to this compound have shown promise as inhibitors of key signaling pathways involved in tumor growth and metastasis. For example, studies on related pyrimidine derivatives have demonstrated their effectiveness as vascular endothelial growth factor receptor-2 inhibitors .
Industrial Applications
The compound's unique properties also lend themselves to industrial applications:
- Material Development : It is utilized in the development of new materials and chemical processes due to its structural characteristics that allow for various functional modifications .
- Chemical Processes : The compound can be employed in synthetic methodologies aimed at creating novel chemical entities with desired properties for pharmaceutical applications .
Summary of Findings
The applications of this compound span across multiple fields:
| Application Area | Description |
|---|---|
| Chemistry | Building block for synthesizing complex compounds |
| Biology | Exhibits antimicrobial, antiviral, and anti-inflammatory activities |
| Medicine | Potential therapeutic agent targeting disease pathways |
| Industry | Development of new materials and chemical processes |
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives with different substituents, such as:
- 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine .
Uniqueness
What sets 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine apart is its unique combination of benzylsulfanyl and morpholino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core with a benzylsulfanyl group and a morpholino substituent, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C17H17N3OS2
- Molar Mass : 343.47 g/mol
- CAS Number : 478067-42-4
The structure of this compound allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activity
Recent studies have highlighted the significant biological activities of this compound:
- Anticancer Activity : The compound's ability to suppress AKT phosphorylation further supports its potential as an anticancer agent.
-
Antimicrobial and Anti-inflammatory Properties :
- Preliminary investigations suggest that this compound may possess antimicrobial and anti-inflammatory activities. These properties are attributed to the presence of the benzylsulfanyl group, which enhances its reactivity and interaction with biological molecules.
The biological activity of this compound is largely mediated through its interaction with specific enzymes in the PI3K/mTOR pathway. The structural features of the compound allow it to bind effectively to these targets, leading to inhibition of cancer cell growth and proliferation. Molecular docking studies have demonstrated that the binding mode of this compound is comparable to known inhibitors like PI-103, suggesting a similar mechanism of action .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies :
-
Structure-Activity Relationship (SAR) :
- Research on various derivatives of thieno[3,2-d]pyrimidine has shown that modifications at specific positions can enhance or diminish biological activity. Compounds with different substituents were tested for their inhibitory effects on PI3K isoforms, revealing critical insights into how structural changes affect potency and selectivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Thiolation : Introducing the benzylsulfanyl group via reaction of thiols with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Morpholine Incorporation : Substitution at the 4-position using morpholine under reflux conditions (80–100°C) in polar aprotic solvents like DMSO .
- Optimization : Reaction yields improve with controlled temperature, anhydrous solvents, and catalysts (e.g., Pd for cross-coupling steps). Monitoring via TLC/HPLC ensures purity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and confirms the thieno[3,2-d]pyrimidine core and substituent orientations .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholine N-CH₂ and benzylsulfanyl S-CH₂ groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer :
- In vitro Assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) .
- Enzyme Inhibition Studies : Target kinases (e.g., PI3K/AKT) due to the morpholine group’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the benzylsulfanyl group (e.g., halogenation, alkylation) and compare IC₅₀ values .
- Core Scaffold Alterations : Replace thieno[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess rigidity effects .
- Data Correlation : Use computational tools (e.g., CoMFA) to link structural descriptors (logP, polar surface area) with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC to exclude impurities (>95% purity required) .
- Assay Standardization : Re-test under uniform conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Checks : Evaluate cytochrome P450 interactions to rule out false negatives .
Q. What advanced techniques elucidate reaction mechanisms during synthesis?
- Methodological Answer :
- Isotopic Labeling : Track sulfur incorporation (e.g., using ³⁴S-labeled thiols) in benzylsulfanyl group formation .
- DFT Calculations : Model transition states for morpholine substitution to identify rate-limiting steps .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., thiourea derivatives) during cyclization .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Screening : Test Pd/XPhos systems for Suzuki-Miyaura coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
